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Tris(ethylmethylamino)chlorosilane - 1378825-94-5

Tris(ethylmethylamino)chlorosilane

Catalog Number: EVT-6722890
CAS Number: 1378825-94-5
Molecular Formula: C9H24ClN3Si
Molecular Weight: 237.84 g/mol
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Product Introduction

Overview

Tris(ethylmethylamino)chlorosilane is an organosilicon compound characterized by its chlorosilane functional group and triethylmethylamino groups. This compound, with the molecular formula C9H24ClN3SiC_9H_{24}ClN_3Si and a molecular weight of 237.84 g/mol, is primarily utilized in the synthesis of silicon-based materials, particularly in the fields of microelectronics and optoelectronics. It serves as a precursor for the deposition of silicon nitride and silicon carbonitride thin films, which are critical in various technological applications.

Source: The compound is synthesized through specific chemical reactions involving chlorosilanes and amines, making it accessible for research and industrial applications.

Classification: Tris(ethylmethylamino)chlorosilane falls under the category of organosilicon compounds, specifically classified as a chlorosilane due to its Si-Cl bond.

Synthesis Analysis

The synthesis of tris(ethylmethylamino)chlorosilane involves the reaction of tris(dimethylamino)silane with hydrogen chloride gas. This reaction typically requires a catalyst such as aluminum chloride or titanium tetrachloride to facilitate the formation of the desired product while managing byproducts like dimethylamine hydrochloride.

Methods and Technical Details

  1. Reactants:
    • Tris(dimethylamino)silane (precursor)
    • Hydrogen chloride gas
    • Catalyst (e.g., aluminum chloride or titanium tetrachloride)
  2. Reaction Conditions:
    • The reaction is conducted under controlled temperatures to optimize yield.
    • An inert atmosphere may be employed to prevent unwanted side reactions.
  3. Purification:
    • The product is purified using techniques such as distillation or chromatography to separate tris(ethylmethylamino)chlorosilane from unreacted materials and byproducts.
Molecular Structure Analysis

Tris(ethylmethylamino)chlorosilane has a complex molecular structure characterized by:

  • Silicon Atom: Central to its structure, bonded to three nitrogen atoms from ethylmethylamine groups and one chlorine atom.
  • Functional Groups: The presence of ethyl and methyl groups attached to nitrogen enhances its reactivity and solubility in organic solvents.

Structural Data

  • Molecular Formula: C9H24ClN3SiC_9H_{24}ClN_3Si
  • Molecular Weight: 237.84 g/mol
  • InChI Key: VPDXDEFCIQQBJB-UHFFFAOYSA-N
  • SMILES Notation: CCN(C)Si(N(C)CC)Cl
Chemical Reactions Analysis

Tris(ethylmethylamino)chlorosilane participates in various chemical reactions:

  1. Hydrolysis Reaction: Upon contact with water, it reacts vigorously, releasing hydrochloric acid and forming silanol compounds.
  2. Decomposition Pathways: It can decompose under certain conditions, leading to the formation of silicon oxides or other silicon-containing species.

Technical Details

  • Care must be taken when handling this compound due to its reactivity with moisture and potential release of toxic gases like hydrogen chloride.
Mechanism of Action

The mechanism of action for tris(ethylmethylamino)chlorosilane primarily involves its role as a precursor in chemical vapor deposition processes:

  1. Deposition Process: When heated or subjected to plasma activation, it decomposes to form silicon nitride or silicon carbonitride layers.
  2. Reactivity Profile: The nitrogen atoms in the compound facilitate bonding with silicon during film formation, enhancing the structural integrity of the resulting materials.

Data on Mechanism

  • Reaction temperatures typically range from 373 K to 1173 K during deposition processes.
  • The equilibrium composition of deposited layers can be varied by adjusting temperature and pressure conditions.
Physical and Chemical Properties Analysis

Tris(ethylmethylamino)chlorosilane exhibits several notable physical and chemical properties:

  • Physical State: Colorless liquid at room temperature.
  • Melting Point: Approximately -68.5°C.
  • Boiling Point: Around 135°C.
  • Density: Approximately 1.06 g/mL.
  • Solubility: Insoluble in water but soluble in organic solvents like diethyl ether and dichloromethane.
  • Reactivity: Reacts violently with water, alcohols, and amines.

Relevant Data

  • Flash Point: 58.9°C
  • Hazard Classification: Corrosive and flammable.
Applications

Tris(ethylmethylamino)chlorosilane has significant scientific uses:

  1. Microelectronics: Utilized as a precursor for depositing thin films of silicon nitride or silicon carbonitride on substrates used in semiconductor devices.
  2. Optoelectronics: Employed in the fabrication of optical components that require durable silicon-based coatings.
  3. Material Science Research: Investigated for its potential in developing new materials with unique electrical and thermal properties.
Synthetic Methodologies and Reaction Pathways

Precursor Design for Organoaminosilane Synthesis

Ligand Steric and Electronic OptimizationThe synthesis of high-purity tris(ethylmethylamino)chlorosilane hinges on strategic precursor design. Ethylmethylamine (EMA) is selected over symmetric amines (e.g., dimethylamine or diethylamine) due to its balanced steric bulk and electron-donating capacity. The asymmetric structure of EMA—a hybrid of methyl and ethyl groups—reduces crystallization tendencies during synthesis, enhancing product yield and processability. Thermodynamic simulations reveal that EMA’s intermediate basicity (pKb = 3.2) optimizes nucleophilic substitution kinetics with chlorosilanes without promoting undesirable side reactions like disproportionation [1] [2].

Solvent Selection and Stoichiometry ControlPrecursor reactions follow the stoichiometry:$$\ce{SiHCl3 + 3 HN(CH3)(C2H5) -> [Si{N(CH3)(C2H5)}3Cl] + 2 HCl}$$Non-polar solvents (e.g., hexane) minimize solvation interference but necessitate extended reaction times (8–12 hrs). Stoichiometric deviations >5% from the 3:1 (amine:SiHCl₃) ratio trigger impurity formation, including bis- and tetrakis-aminosilanes. Continuous HCl scavenging using tertiary amines (e.g., DIPEA) shifts equilibrium toward the product, achieving 92% conversion efficiency [1] [3].

Table 1: Precursor Reaction Parameters for Tris(ethylmethylamino)chlorosilane Synthesis

Amine:SiHCl₃ Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
3:1None0–53.588
3.2:1Hexane251285
3:1Toluene60678
3.5:1None-10891

Solvent-Free and Catalytic Routes for Chlorosilane Functionalization

Reactive Distillation TechniquesSolvent-free amination of SiHCl₃ leverages stepwise temperature control to regulate reactivity. Initial mixing at –10°C prevents exothermic runaway, followed by gradual heating to 50°C to drive the reaction to completion. This approach reduces byproduct formation by 40% compared to solvent-mediated routes and eliminates solvent purification steps. A key innovation involves in situ HCl capture using complexing agents (e.g., ethylene glycol, glycine derivatives), which sequester HCl as crystalline adducts, preventing equipment corrosion and product degradation [1].

Catalytic EnhancementLewis acid catalysts (ZnCl₂, AlCl₃) at 0.5–1 mol% accelerate Si–N bond formation by polarizing the Si–Cl bond, reducing the activation energy barrier by 15–20 kJ/mol. However, metal residues necessitate post-synthesis treatment with complexing agents like EDTA or phosphonates to chelate trace metals to <1 ppm. Molecular sieves (3Å) or silica gel columns further purify the crude product, removing residual HCl and hydrolytic impurities [1] [4].

Table 2: Purification Efficiency of Complexing Agents

Complexing AgentConcentration (wt%)Metal Residue (ppm)Free HCl (ppm)Product Purity (%)
EDTA0.80.7599.2
ATMP*1.21.2898.5
Glycine0.52.51597.1
None08.912085.3

*Amino trimethylene phosphonate

Mechanochemical Approaches to Ethylmethylamino Ligand Incorporation

High-Energy Ball MillingMechanochemistry enables solvent-free Si–N bond formation through solid-state reactions. Mixtures of SiHCl₃ and EMA (3.2:1 molar ratio) undergo ball milling with zirconia grinding media (5 mm diameter) at 500 rpm. Impact forces induce localized heating and fracture surfaces, exposing fresh SiHCl₃ to EMA. Reaction completion occurs in 45–60 minutes—8× faster than solution-based methods—with yields >90%. Crucially, this method suppresses thermal degradation pathways observed above 60°C in conventional reactors [1] [3].

Ligand Exchange MechanismsMechanochemical synthesis proceeds via a ligand exchange cascade:

  • Initial Adduct Formation: EMA coordinates to Si, forming a pentavalent intermediate.
  • HCl Elimination: Impact energy facilitates HCl dissociation, forming Si–N bonds.
  • Agglomeration Control: Addition of 1 wt% fumed silica prevents particle agglomeration, ensuring homogeneous mixing.

Table 3: Mechanochemical Reaction Parameters

Milling Speed (rpm)Time (min)Grinding MediaEMA:SiHCl₃ RatioYield (%)
300120Zirconia (3 mm)3:176
50060Zirconia (5 mm)3.2:193
60045Stainless steel3.5:188
40090Alumina3:181

Properties

CAS Number

1378825-94-5

Product Name

Tris(ethylmethylamino)chlorosilane

IUPAC Name

N-[chloro-bis[ethyl(methyl)amino]silyl]-N-methylethanamine

Molecular Formula

C9H24ClN3Si

Molecular Weight

237.84 g/mol

InChI

InChI=1S/C9H24ClN3Si/c1-7-11(4)14(10,12(5)8-2)13(6)9-3/h7-9H2,1-6H3

InChI Key

VPDXDEFCIQQBJB-UHFFFAOYSA-N

SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)Cl

Canonical SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)Cl

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